Utabjmjwswtcsa-uhfffaoysa-
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Overview
Description
5,6-Dihydrothieno[3,2-b]thiopyran-7-one is a sulfur-containing heterocyclic compound. It is part of a class of compounds known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of sulfur atoms in the ring structure imparts distinct chemical properties that make it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydrothieno[3,2-b]thiopyran-7-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of xanthate radical addition to alkenes, which facilitates the formation of sulfur heterocycles . This method is advantageous due to its ability to introduce diverse functional groups into the heterocyclic structure.
Industrial Production Methods
Industrial production of 5,6-dihydrothieno[3,2-b]thiopyran-7-one may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrothieno[3,2-b]thiopyran-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
5,6-Dihydrothieno[3,2-b]thiopyran-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,6-dihydrothieno[3,2-b]thiopyran-7-one involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form strong interactions with biological molecules, influencing their function. This interaction can lead to the modulation of enzymatic activities, disruption of microbial cell walls, or interference with cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiopyran: Similar in structure but lacks the additional sulfur atom in the ring.
Thieno[2,3-b]thiopyran: Another sulfur-containing heterocycle with a different ring fusion pattern.
Dihydrothiophene: A simpler sulfur heterocycle with fewer ring atoms.
Uniqueness
5,6-Dihydrothieno[3,2-b]thiopyran-7-one is unique due to its specific ring structure and the presence of multiple sulfur atoms, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H6OS2 |
---|---|
Molecular Weight |
170.3 g/mol |
IUPAC Name |
5,6-dihydrothieno[3,2-b]thiopyran-7-one |
InChI |
InChI=1S/C7H6OS2/c8-5-1-3-9-6-2-4-10-7(5)6/h2,4H,1,3H2 |
InChI Key |
UTABJMJWSWTCSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C1=O)SC=C2 |
Origin of Product |
United States |
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